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Amyloid P Component (33-38) amide - 180387-76-2

Amyloid P Component (33-38) amide

Catalog Number: EVT-1450899
CAS Number: 180387-76-2
Molecular Formula: C37H56N10O7S
Molecular Weight: 784.978
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amyloid P component (33-38) amide is a hexapeptide derived from the larger human Serum Amyloid P component (SAP), a naturally occurring glycoprotein found in serum and basement membranes. [] SAP is also a universal component of amyloid deposits, including those found in individuals with Alzheimer's disease and Down's syndrome. [] While the full protein consists of 204 amino acids, the (33-38) fragment specifically represents a region identified as crucial for heparin-binding activity. [] This interaction between SAP and glycosaminoglycans like heparin is believed to play a significant role in the formation and stabilization of amyloid deposits. []

This section explores compounds structurally related to the amyloid P component (33-38) amide, a hexapeptide derived from Serum Amyloid P component (SAP). The hexapeptide, encompassing amino acid residues 33-38 of SAP, exhibits notable heparin-binding affinity with an IC50 of 2 μM []. This binding activity suggests its potential role in amyloid formation and maintenance. The following related compounds provide further insights into the structure-activity relationships of SAP-derived peptides and their interactions with heparin.

Amyloid P Component (27-38) Peptide

Compound Description: This peptide encompasses amino acid residues 27-38 of the full Serum Amyloid P component (SAP) protein. It demonstrates moderate heparin-binding affinity with an IC50 of 10 μM [].

Relevance: Amyloid P component (27-38) peptide represents an extended version of the amyloid P component (33-38) amide. This elongated structure, incorporating an additional six N-terminal amino acids, results in a four-fold decrease in heparin-binding affinity compared to the hexapeptide (33-38) amide []. This suggests that the N-terminal extension in (27-38) may hinder optimal interaction with heparin or influence the peptide's conformation, thereby reducing its binding affinity. Nevertheless, the presence of core residues (33-38) in both peptides highlights their shared structural features and potential relevance in targeting amyloidogenic pathways.

Amyloid P Component (192-203) Peptide

Compound Description: This peptide represents another distinct heparin-binding region within the Serum Amyloid P component (SAP) protein, encompassing amino acid residues 192-203. It exhibits a weaker binding affinity for heparin with an IC50 of 25 μM compared to both (33-38) and (27-38) peptides [].

Amyloid P Component (14-38) Peptide (T3)

Compound Description: This peptide, designated as T3, is a tryptic fragment of SAP comprising amino acid residues 14-38. Studies using affinity capillary electrophoresis have demonstrated its high specificity and strong binding affinity for heparin with a dissociation constant (Kd) of 1.5 μM []. Notably, this interaction is highly specific for heparin and heparin fragments down to tetramers, exhibiting no binding to other glycosaminoglycans like heparan sulfate and chondroitin sulfate [].

Overview

Amyloid P Component (33-38) amide is a peptide derived from the serum amyloid P component, which is a glycoprotein found in human plasma and a universal constituent of amyloid deposits. This peptide plays a significant role in the pathogenesis of amyloidosis, a condition characterized by the deposition of amyloid fibrils in various tissues. The serum amyloid P component is known for its ability to bind to amyloid fibrils and other ligands, contributing to its physiological and pathological functions.

Source

The serum amyloid P component is synthesized primarily in the liver and circulates in the bloodstream. It is part of the pentraxin family of proteins, which are highly conserved across species. The peptide (33-38) amide is a specific fragment of this protein, indicating its potential functional significance in biological processes related to amyloidosis and inflammation.

Classification

Amyloid P Component (33-38) amide falls under the classification of pentraxins, which are calcium-dependent ligand-binding proteins. These proteins are categorized into two groups: short pentraxins (like serum amyloid P component) and long pentraxins (like pentraxin 3). The peptide itself is classified as a bioactive peptide, given its involvement in immune responses and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Amyloid P Component (33-38) amide can be achieved through various methods, including:

  • Solid-phase peptide synthesis: This method involves sequentially adding protected amino acids to a solid support, allowing for the formation of the desired peptide chain.
  • Recombinant DNA technology: This technique can be employed to express the full-length serum amyloid P component in host cells, followed by enzymatic cleavage to isolate the specific peptide fragment.

Technical Details

In solid-phase synthesis, protecting groups are used to prevent undesired reactions during chain elongation. Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography. In recombinant methods, plasmids containing the gene for serum amyloid P component are introduced into bacterial or eukaryotic cells, where they are expressed and harvested.

Molecular Structure Analysis

Structure

The molecular structure of Amyloid P Component (33-38) amide is characterized by its specific amino acid sequence derived from the larger serum amyloid P component protein. The full protein exhibits a decameric structure composed of two pentameric rings that interact face-to-face. Each subunit contains approximately 204 amino acids arranged in a jelly-roll fold stabilized by calcium ions.

Data

  • Molecular Weight: Approximately 254 kDa for the full protein; specific data for the (33-38) amide fragment would require further analysis.
  • Amino Acid Sequence: The sequence for this fragment includes key residues that contribute to its binding properties and biological activity.
Chemical Reactions Analysis

Reactions

Amyloid P Component (33-38) amide participates in several biochemical interactions:

  • Calcium-dependent binding: The presence of calcium ions enhances the binding affinity of the peptide to various ligands including apoptotic cells and bacterial components.
  • Interaction with amyloid fibrils: This peptide can bind to existing amyloid deposits, potentially influencing their stability and clearance.

Technical Details

The binding kinetics can be studied using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays, allowing for quantification of binding affinities and reaction rates.

Mechanism of Action

Process

The mechanism by which Amyloid P Component (33-38) amide exerts its effects involves:

  1. Binding to ligands: The peptide binds to various ligands through calcium-dependent interactions.
  2. Modulation of immune responses: By interacting with immune cells, it can influence processes such as phagocytosis and inflammation.
  3. Stabilization of amyloid deposits: Its binding may help stabilize or promote clearance of amyloid fibrils from tissues.

Data

Studies have shown that this component can inhibit neutrophil adhesion and modulate macrophage activity, suggesting its role in regulating inflammatory responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Soluble in aqueous buffers at physiological pH; solubility may vary with ionic strength.

Chemical Properties

  • Stability: Stability can be affected by calcium concentration; it tends to aggregate in high calcium environments.
  • pH Sensitivity: Activity may vary across different pH levels, with optimal function typically around neutral pH.
Applications

Scientific Uses

Amyloid P Component (33-38) amide has several applications in scientific research:

  • Diagnostic tools: As it binds specifically to amyloid deposits, it can be utilized in imaging techniques for diagnosing conditions like systemic amyloidosis.
  • Therapeutic targets: Research indicates that modulating its activity may provide therapeutic benefits for diseases characterized by fibrosis or excessive inflammation.
  • Immunological studies: Its role in immune modulation makes it a candidate for studying immune responses in various diseases.
Structural Characterization of Amyloid P Component (33-38) Amide

Primary Sequence Analysis: Phe-Thr-Leu-Cys-Phe-Arg-NH₂ Motif

The amyloid P component (33-38) amide is a synthetic hexapeptide with the sequence Phe-Thr-Leu-Cys-Phe-Arg-NH₂ (FTLCFR-NH₂ in single-letter code) [1] [4] [5]. This fragment corresponds to residues 33–38 of the human serum amyloid P component (SAP) protein, modified by C-terminal amidation. Key structural and functional attributes include:

  • Hydrophobic Core: The tandem phenylalanine residues (Phe³³ and Phe³⁷) create a hydrophobic core, potentially facilitating protein-membrane interactions [1].
  • Cysteine Mediated Assembly: Cys³⁶ enables disulfide bridge formation, influencing tertiary structure stability and oligomerization [4].
  • Functional Role: Early studies demonstrate this sequence mediates cell adhesion when coated onto polystyrene surfaces, suggesting involvement in protein-matrix interactions [1].

Molecular Weight and Formula: C₃₇H₅₆N₁₀O₇S (784.98 Da)

The peptide has a calculated molecular weight of 784.98 Da and the empirical formula C₃₇H₅₆N₁₀O₇S [1] [4] [5]. Key analytical characteristics are summarized below:

Table 1: Molecular Properties of Amyloid P Component (33-38) Amide

PropertyValue
Molecular FormulaC₃₇H₅₆N₁₀O₇S
Calculated Molecular Weight784.98 Da
Observed Molecular Weight784.98 Da (HPLC-MS)
Purity>95% (HPLC)
Physical FormLyophilized powder

The molecular weight is consistent across analytical methods, confirming the absence of hydration or salt adducts in the purified product [4].

Post-Translational Modifications: Amidation at C-Terminus

The C-terminal amidation (-NH₂ replaces -COOH) is a key synthetic modification with significant biochemical implications:

  • Enhanced Stability: Amidation protects against carboxypeptidase-mediated degradation, extending the peptide’s half-life in vitro [4] [6].
  • Altered Charge State: The neutral C-terminus reduces overall polarity, potentially enhancing membrane permeability compared to the acidic native fragment [6].
  • Biological Mimicry: While not a natural PTM, amidation mimics structural features of endogenous bioactive peptides (e.g., neuropeptides), optimizing receptor-binding interfaces [6] [9].Notably, the peptide lacks other PTMs (e.g., phosphorylation or glycosylation) present in full-length SAP, simplifying structure-function studies [6].

Comparative Analysis with Full-Length Serum Amyloid P Component

Amyloid P component (33-38) amide is functionally and structurally distinct from the intact SAP protein (25 kDa, 223 residues):

Table 2: Structural and Functional Comparison with Full-Length SAP

PropertySAP (33-38) AmideFull-Length SAP
StructureLinear hexapeptidePentameric β-jellyroll fold
Molecular Weight784.98 Da25,000 Da
Calcium BindingAbsentRequires Ca²⁺ for ligand binding
Amyloid AffinityLow (isolated fragment)High (binds amyloid fibrils)
Functional RoleCell adhesion motifInnate immunity, opsonization, matrix stabilization

Key distinctions include:

  • Loss of Quaternary Structure: The fragment lacks SAP’s pentameric assembly, abolishing its capacity for pentraxin-mediated ligand cross-linking [3] [7].
  • Divergent Functions: While full-length SAP opsonizes pathogens (e.g., Aspergillus fumigatus) and regulates complement activation [7], the (33-38) fragment primarily exhibits matrix-adhesive properties [1].
  • Ligand Specificity: Full-length SAP binds DNA, histones, and amyloid fibrils via Ca²⁺-dependent sites; the fragment’s interactions are likely charge-mediated and calcium-independent [3] [8].

Table 3: Amino Acid Sequence Comparison

RegionSequence
SAP (27-38)LVFFTLCFRRLV
SAP (33-38) amideFTLCFR-NH₂

The hexapeptide represents a minimal adhesive epitope within SAP’s larger laminin-binding domain (residues 27–38) [1]. Its simplified structure provides a tractable model for studying SAP-matrix interactions without confounding effects from the full protein’s oligomerization or PTMs [4] [5].

Properties

CAS Number

180387-76-2

Product Name

Amyloid P Component (33-38) amide

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanamide

Molecular Formula

C37H56N10O7S

Molecular Weight

784.978

InChI

InChI=1S/C37H56N10O7S/c1-21(2)17-27(45-36(54)30(22(3)48)47-32(50)25(38)18-23-11-6-4-7-12-23)33(51)46-29(20-55)35(53)44-28(19-24-13-8-5-9-14-24)34(52)43-26(31(39)49)15-10-16-42-37(40)41/h4-9,11-14,21-22,25-30,48,55H,10,15-20,38H2,1-3H3,(H2,39,49)(H,43,52)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H4,40,41,42)/t22-,25+,26+,27+,28+,29+,30+/m1/s1

InChI Key

CZLZRFOGBRFCLO-CSJNAZMVSA-N

SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N

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